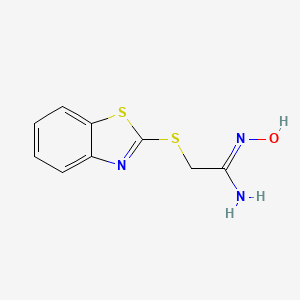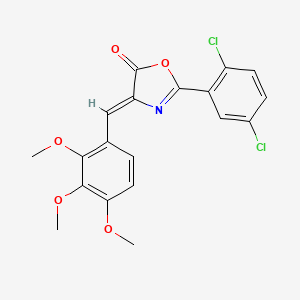
Acetamidoxime, 2-(2-benzothiazolylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamidoxime, 2-(2-benzothiazolylthio)- is an organic compound with the molecular formula C9H7N3OS. It is a derivative of benzothiazole and is known for its applications in various fields of chemistry and biology. This compound is characterized by the presence of an amidoxime group attached to a benzothiazole ring through a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamidoxime, 2-(2-benzothiazolylthio)- typically involves the reaction of 2-mercaptobenzothiazole with acetamidoxime. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamidoxime, 2-(2-benzothiazolylthio)- can undergo oxidation reactions to form nitriles or amides.
Common Reagents and Conditions:
Oxidation: H2O2, t-BuOOH, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Nitriles, amides
Reduction: Amines
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Acetamidoxime, 2-(2-benzothiazolylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamidoxime, 2-(2-benzothiazolylthio)- involves its interaction with specific molecular targets. The amidoxime group can undergo oxidation to release nitric oxide (NO), which has various biological effects, including vasodilation and antimicrobial activity . The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of Acetamidoxime, 2-(2-benzothiazolylthio)-, known for its use in rubber vulcanization.
Benzothiazole: A parent compound with applications in medicinal chemistry and material science.
Acetamidoxime: Known for its role as a nitric oxide donor and its use in coordination chemistry.
Uniqueness: Acetamidoxime, 2-(2-benzothiazolylthio)- stands out due to its unique combination of the amidoxime group and the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
24793-31-5 |
|---|---|
Molecular Formula |
C9H9N3OS2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H9N3OS2/c10-8(12-13)5-14-9-11-6-3-1-2-4-7(6)15-9/h1-4,13H,5H2,(H2,10,12) |
InChI Key |
TUFTUVARWUGGOA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanohydrazide](/img/structure/B11683705.png)

![4-[(4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11683714.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11683723.png)
![N'-[(E)-2-furylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11683727.png)
![Ethyl 3-{[(2-nitrophenyl)sulfanyl]amino}benzoate](/img/structure/B11683733.png)
![2-methyl-N'-[(E)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11683734.png)
![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11683735.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11683738.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11683749.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11683773.png)
![(5Z)-2,6-dihydroxy-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidin-4(5H)-one](/img/structure/B11683775.png)
![2-Phenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11683777.png)
![N'-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11683784.png)
